molecular formula C11H9F2NO B13522926 1-(4-(Difluoromethoxy)phenyl)cyclopropane-1-carbonitrile

1-(4-(Difluoromethoxy)phenyl)cyclopropane-1-carbonitrile

Cat. No.: B13522926
M. Wt: 209.19 g/mol
InChI Key: LGCWEUNVNKMALH-UHFFFAOYSA-N
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Description

1-[4-(Difluoromethoxy)phenyl]cyclopropane-1-carbonitrile is a chemical compound characterized by a cyclopropane ring attached to a phenyl group substituted with a difluoromethoxy group and a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(difluoromethoxy)phenyl]cyclopropane-1-carbonitrile typically involves the cyclopropanation of an appropriate phenyl derivative. One common method includes the reaction of 4-(difluoromethoxy)benzyl chloride with a suitable cyclopropane precursor under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopropane ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Difluoromethoxy)phenyl]cyclopropane-1-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[4-(Difluoromethoxy)phenyl]cyclopropane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[4-(difluoromethoxy)phenyl]cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the cyclopropane ring provides structural rigidity and stability .

Comparison with Similar Compounds

Uniqueness: 1-[4-(Difluoromethoxy)phenyl]cyclopropane-1-carbonitrile is unique due to the presence of both a cyclopropane ring and a carbonitrile group, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H9F2NO

Molecular Weight

209.19 g/mol

IUPAC Name

1-[4-(difluoromethoxy)phenyl]cyclopropane-1-carbonitrile

InChI

InChI=1S/C11H9F2NO/c12-10(13)15-9-3-1-8(2-4-9)11(7-14)5-6-11/h1-4,10H,5-6H2

InChI Key

LGCWEUNVNKMALH-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=CC=C(C=C2)OC(F)F

Origin of Product

United States

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